4-(1,3-benzothiazol-2-yl)-2-nitrophenol
Description
4-(1,3-Benzothiazol-2-yl)-2-nitrophenol is a heterocyclic compound featuring a benzothiazole core linked to a nitrophenol moiety. The benzothiazole group is a fused bicyclic structure containing sulfur and nitrogen, while the nitrophenol substituent introduces a nitro (-NO₂) group at the ortho position and a hydroxyl (-OH) group at the para position of the benzene ring. This combination confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11-6-5-8(7-10(11)15(17)18)13-14-9-3-1-2-4-12(9)19-13/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUPDDEYFDPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 2-nitrobenzaldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)-2-nitrophenol undergoes several types of chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents like nitric acid or halogens. Major products formed from these reactions include amino derivatives, halogenated phenols, and quinones .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-2-nitrophenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes . In cancer research, benzothiazole derivatives have been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their structural distinctions are summarized below:
- Substituent Position Impact: The ortho-nitro group in 4-(1,3-benzothiazol-2-yl)-2-nitrophenol likely enhances electron-withdrawing effects, increasing acidity of the phenolic -OH compared to methoxy-substituted analogs (e.g., 4-(benzothiazol-2-yl)-2-methoxy-6-nitrophenol). This could influence hydrogen bonding and solubility . Fluorination (as in 6-fluoro derivatives) improves metabolic stability and membrane permeability, critical for antimicrobial activity .
Spectral and Crystallographic Comparisons
- IR and NMR Data: 4-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic acid (): IR peaks at 1710 cm⁻¹ (C=O) and 1690 cm⁻¹ (C=N). For this compound, expect O-H stretching (~3200–3500 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) . 1H NMR: Aromatic protons in benzothiazole derivatives typically resonate between δ 7.0–8.5 ppm. The phenolic -OH in the target compound would appear as a broad singlet near δ 10–12 ppm .
- Crystallography: Benzothiazole derivatives often exhibit planar geometries due to π-conjugation. Hydrogen bonding involving the nitro and hydroxyl groups (e.g., O-H···O or N-H···O interactions) can stabilize crystal packing, as seen in related nitrophenol structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
